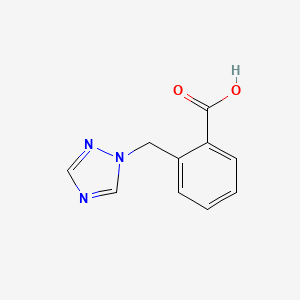

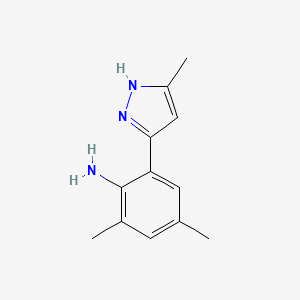

![molecular formula C12H17FN2 B1307085 1-(3-Fluoro-benzyl)-[1,4]diazepane CAS No. 749830-96-4](/img/structure/B1307085.png)

1-(3-Fluoro-benzyl)-[1,4]diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

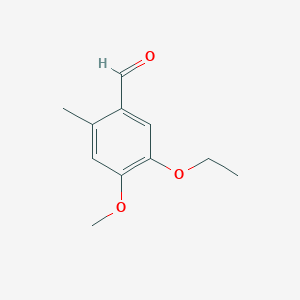

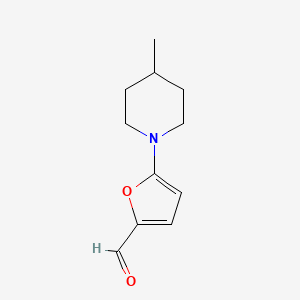

The compound 1-(3-Fluoro-benzyl)-[1,4]diazepane is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is of significant interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can be achieved through various synthetic routes. A user-friendly and stereoselective one-pot synthesis method has been described, which involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes . This method provides an efficient, solvent- and catalyst-free procedure for the synthesis of these compounds. Additionally, a two-step one-pot synthesis approach has been demonstrated for the synthesis of a related compound, 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, which could potentially be adapted for the synthesis of 1-(3-Fluoro-benzyl)-[1,4]diazepane .

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be complex, with the possibility of various substitutions on the heterocyclic ring. For instance, the solid-phase synthesis approach allows for the preparation of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones with variable substitution at positions 4 and 8 . The molecular parameters of related compounds, such as diareno-1,2-diazepines, have been determined by X-ray crystallography, which could provide insights into the structural aspects of 1-(3-Fluoro-benzyl)-[1,4]diazepane .

Chemical Reactions Analysis

The chemical reactivity of 1,4-diazepane derivatives can involve various transformations. For example, the base-catalyzed reaction of 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one with alkyl halides and aromatic aldehydes leads to the formation of N-alkyl and C-3 arylidene derivatives . Moreover, a novel synthesis route involving a formal [4 + 2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols has been reported for the synthesis of benzo[e][1,4]diazepin-3-ones, which could be relevant for the chemical reactions of 1-(3-Fluoro-benzyl)-[1,4]diazepane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. The presence of a fluorine atom, as in 1-(3-Fluoro-benzyl)-[1,4]diazepane, can affect the compound's lipophilicity, reactivity, and potential interactions with biological targets. The solid-phase synthesis approach mentioned earlier allows for the introduction of diverse substituents, which can further modify the physical and chemical properties of these compounds . The molecular tiling observed in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrates the potential for intermolecular interactions and crystal packing, which could be relevant for the crystalline properties of 1-(3-Fluoro-benzyl)-[1,4]diazepane .

Scientific Research Applications

Synthesis and Structural Studies

Research has focused on the synthesis and structural analysis of diazepane derivatives, including those with fluoro-substituents. For instance, a study described the regiospecific synthesis of various 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, which are structurally related to 1-(3-Fluoro-benzyl)-[1,4]diazepane. These compounds were synthesized from 2,3-diaminopyridines and ethyl aroylacetates, with detailed structural analysis provided through X-ray crystallography and NMR spectroscopy. The study elucidated the structural effects and dynamic properties of these compounds, contributing to the understanding of their chemical behavior and potential applications (Alonso et al., 2020).

Efflux Pump Inhibition

Another significant application of diazepane derivatives is in the field of microbiology, where 1-benzyl-1,4-diazepane compounds have been investigated for their ability to inhibit efflux pumps in bacteria. Specifically, one study demonstrated that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division (RCD) pumps in Escherichia coli, potentially acting as an efflux pump inhibitor (EPI). This property could have important implications for addressing antibiotic resistance by enhancing the effectiveness of existing antibiotics (Casalone et al., 2020).

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVOCHQLYVTSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-benzyl)-[1,4]diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

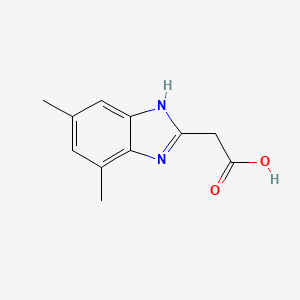

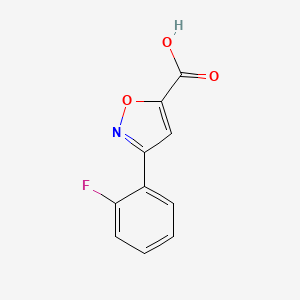

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)